Ethyl (Z)-3-Iodo-2-butenoate
Overview
Description
Ethyl (Z)-3-Iodo-2-butenoate is likely an organic compound that belongs to the class of alkene esters. The (Z)
notation indicates the configuration of the double bond in the molecule, where (Z)
means that the highest priority groups are on the same side .
Molecular Structure Analysis
The molecular structure of Ethyl (Z)-3-Iodo-2-butenoate would likely consist of a carbon chain with a double bond (indicating the alkene part), an ester functional group (COO), and an iodine atom. The(Z)
configuration means the highest priority groups on the carbon atoms of the double bond are on the same side .
Scientific Research Applications
Synthesis and Chemical Reactions
Regio- and Stereo-Specific Preparation : Ethyl (Z)-3-iodo-2-butenoate was synthesized regio- and stereo-specifically, demonstrating its utility in the preparation of specific isomeric forms of chemicals. This synthesis involved reactions with terminal alkynes to produce derivatives containing trifluoromethyl groups, showcasing its versatility in chemical synthesis (Qing & Zhang, 1997).
Facile Streoselective Synthesis : It was used in a Suzuki-type cross-coupling reaction, leading to the formation of aryl-substituted α,β-unsaturated esters containing a trifluoromethyl group. This highlights its role in facilitating selective synthesis and its involvement in cross-coupling reactions (Pan, Wang, & Deng, 2002).
Application in Enamine Chemistry : Ethyl (Z)-3-iodo-2-butenoate played a role in the alkylation and acylation of ethyl 3-amino-2-butenoate, leading to the production of various substituted products. This showcases its importance in enamine chemistry, particularly in the context of creating functionally diverse molecules (Shabana, Rasmussen, & Lawesson, 2010).
Stereoselective Synthesis : Its use in the stereoselective synthesis of 3-substituted ethyl (Z)-4,4,4-trifluoro-2-formylamino-2-butenoates is significant. These compounds are precursors to β-trifluoromethyl substituted amino acids, emphasizing its role in the targeted synthesis of biologically relevant molecules (Enders, Chen, & Raabe, 2005).
Industrial and Material Science Applications
Preparation of Medicine Intermediates : Ethyl (Z)-3-iodo-2-butenoate has been utilized in the preparation of various medicinal intermediates, such as ethyl 4-bromo-2-butenoate. This highlights its industrial significance in the pharmaceutical sector (Ning, 2002).
Use in Metal-Organic Chemical Vapor Deposition (MOCVD) : The compound has been used in the synthesis of novel beta-ketoimines and beta-enaminoesters for the growth of ZnO via AP-MOCVD. This indicates its utility in advanced material synthesis and potential applications in semiconductor technology (Matthews, Onakoya, Ouattara, & Butcher, 2006).
Safety And Hazards
Future Directions
The future directions for a compound like Ethyl (Z)-3-Iodo-2-butenoate could involve exploring its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis. This would likely involve further studies on its properties, reactivity, and potential uses .
properties
IUPAC Name |
ethyl (Z)-3-iodobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHTHBCTYXEAD-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (Z)-3-Iodo-2-butenoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.